N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Isoquinoline Derivatives : Research has shown that isoquinolinesulfonamides, including derivatives similar to the compound , have been synthesized and evaluated for various biological activities. These compounds have shown to inhibit human carbonic anhydrases (hCAs) with potential therapeutic implications for cancer and neuronal disorders (Mader et al., 2011).
Enantioselective Synthesis : A chiral precursor involving tetrahydroisoquinoline has been utilized in the synthesis of natural products, highlighting the importance of such compounds in the development of enantioselective synthesis strategies (Czarnocki & Maurin, 1993).
Tetrahydroquinoline-Embedded Compounds : Novel synthetic routes have been developed to create tetrahydroquinoline-containing compounds, emphasizing their structural diversity and potential for creating new therapeutic agents (Borgohain et al., 2017).
Biological Activity and Therapeutic Potential
AMPA Receptor Antagonism : Certain N-acetyl-1-aryl-6,7-dimethoxytetrahydroisoquinoline derivatives, closely related to the compound , have been designed as noncompetitive AMPA receptor antagonists. These compounds have shown promising anticonvulsant properties, highlighting their potential therapeutic value in conditions like epilepsy (Gitto et al., 2003).
Inhibition of CaMKII Activity : Isoquinolinesulfonamide derivatives have been explored as potent inhibitors of Ca2+/calmodulin-dependent protein kinase II (CaMKII), suggesting their possible utility in modulating processes related to memory, learning, and neurodegeneration (Sumi et al., 1991).
Antimicrobial Activity : Some studies have focused on the antimicrobial properties of sulfonamide derivatives, including those structurally related to tetrahydroquinoline compounds. These investigations underline the potential of such molecules in combating bacterial and fungal infections (Vanparia et al., 2010).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-11-15(6-8-17(14)21)20-27(23,24)19-12-16(25-2)7-9-18(19)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORVNUFJXOCXNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-dimethoxybenzenesulfonamide |
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